Propan-2-yl 4-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate
Description
PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoate group, a phenylcyclopentaneamido group, and a propan-2-yl group, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C22H25NO3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
propan-2-yl 4-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C22H25NO3/c1-16(2)26-20(24)17-10-12-19(13-11-17)23-21(25)22(14-6-7-15-22)18-8-4-3-5-9-18/h3-5,8-13,16H,6-7,14-15H2,1-2H3,(H,23,25) |
InChI Key |
AHLGPKQGRGBSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with 1-phenylcyclopentanecarboxylic acid chloride to form the amide intermediate. This intermediate is then esterified with isopropanol (propan-2-ol) under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated benzoates and other substituted derivatives.
Scientific Research Applications
PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(1-Phenylcyclopentaneamido)benzoic acid: Similar structure but lacks the propan-2-yl group.
Propan-2-yl benzoate: Contains the propan-2-yl group but lacks the phenylcyclopentaneamido group.
Phenylcyclopentaneamido benzoate: Similar structure but lacks the propan-2-yl group.
Uniqueness
PROPAN-2-YL 4-(1-PHENYLCYCLOPENTANEAMIDO)BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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